molecular formula C15H17N3O2 B1679758 PHA-543613 CAS No. 478149-53-0

PHA-543613

Cat. No.: B1679758
CAS No.: 478149-53-0
M. Wt: 271.31 g/mol
InChI Key: IPKZCLGGYKRDES-ZDUSSCGKSA-N
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Description

PHA-543613 is a potent and selective agonist for the alpha 7 subtype of neural nicotinic acetylcholine receptors. It is known for its high level of brain penetration and good oral bioavailability. This compound is under development as a potential treatment for cognitive deficits in schizophrenia and Alzheimer’s disease .

Scientific Research Applications

PHA-543613 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the alpha 7 nicotinic acetylcholine receptor.

    Biology: It is used to investigate the role of nicotinic acetylcholine receptors in various biological processes.

    Medicine: It is being studied for its potential therapeutic effects in treating cognitive deficits in schizophrenia and Alzheimer’s disease.

    Industry: It is used in the development of new drugs targeting nicotinic acetylcholine receptors.

Mechanism of Action

PHA-543613, also known as ®-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide, is a potent and selective agonist for the α7 subtype of neural nicotinic acetylcholine receptors .

Target of Action

This compound primarily targets the α7 subtype of neural nicotinic acetylcholine receptors (α7 nAChR) . These receptors are ligand-gated ion channels activated by nicotine and are expressed in multiple tissues, with high functional expression in the brain .

Mode of Action

This compound acts as an agonist for the α7 nAChR . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the α7 nAChR, activating the receptor and triggering a response .

Biochemical Pathways

This compound’s activation of α7 nAChR has been associated with various biochemical pathways. For instance, it has been shown to inhibit the expression of interleukin-8 (IL-8) at the transcriptional level, which is achieved by downregulating NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit . Additionally, this compound promotes STAT-3 signaling by maintaining phosphorylation .

Pharmacokinetics

This compound is orally active and exhibits a high level of brain penetration . This suggests that the compound can cross the blood-brain barrier, which is crucial for its effectiveness in treating cognitive deficits in conditions like Alzheimer’s disease and schizophrenia .

Result of Action

The activation of α7 nAChR by this compound has been associated with neuroprotective effects. For instance, it has been shown to exert neuroprotective effects on the striatal dopaminergic neurons associated with a reduction in microglial activation in a model of Parkinson’s Disease . Furthermore, it has been found to inhibit the expression of IL-8 induced by Porphyromonas gingivalis in oral keratinocytes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the expression of α7nAChR mRNA was found to be elevated in diseased periodontal tissue . This suggests that the environment in which this compound operates can influence its efficacy and stability.

Biochemical Analysis

Biochemical Properties

PHA-543613 interacts with the α7 subtype of neural nicotinic acetylcholine receptors (nAChRs), displaying selectivity for α7-nAChR over α3β4, α1β1γδ, α4β2 and 5-HT3 receptors . The Ki value of this compound for α7 nAChR is 8.8 nM , indicating a high affinity for this receptor.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit the expression of pro-inflammatory cytokines such as interleukin-8 (IL-8) in oral keratinocytes exposed to Porphyromonas gingivalis, a pathogen associated with periodontal disease . This suggests that this compound can modulate inflammatory responses at the cellular level.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with α7 nAChRs. Upon binding to these receptors, this compound can modulate various cellular processes. For example, it has been shown to downregulate NF-κB signaling through reduced phosphorylation of the NF-κB p65-subunit, and promote STAT-3 signaling by maintenance of phosphorylation . These molecular interactions contribute to the anti-inflammatory effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to robustly potentiate acetylcholine-evoked firing activity in rat hippocampal neurons

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages. For example, in a study using a rat model of brain excitotoxicity, this compound at a dose of 4 and 12 mg/kg was found to increase p-Akt and decrease p-GSK-3 and CC3 expressions in the ipsilateral hemisphere, reduce the neuronal cell death in the perihematomal area, and attenuate behavioral deficits and brain edema at 72 hours after intracerebral hemorrhage .

Transport and Distribution

This compound is known to be brain-penetrant and orally active , suggesting that it can cross the blood-brain barrier and be distributed within the brain

Preparation Methods

PHA-543613 can be synthesized through a series of chemical reactions. The synthetic route involves the preparation of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

PHA-543613 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

PHA-543613 is unique in its high selectivity for the alpha 7 subtype of nicotinic acetylcholine receptors. Similar compounds include:

This compound stands out due to its high brain penetration and good oral bioavailability, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]furo[2,3-c]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKZCLGGYKRDES-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)NC(=O)C3=NC=C4C(=C3)C=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047284
Record name (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-53-0
Record name N-(3R)-1-Azabicyclo[2.2.2]oct-3-ylfuro[2,3-c]pyridine-5-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478149-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PHA-543613
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHA-543613
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Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: PHA-543613 binds to α7nAChR, a ligand-gated ion channel, and activates it. [, , ] This activation leads to a cascade of downstream effects, including:

  • Calcium influx: α7nAChR activation allows calcium ions to enter the cell, triggering various signaling pathways. []
  • Modulation of neurotransmitter release: This can influence neuronal excitability and synaptic plasticity, potentially contributing to its cognitive-enhancing effects. [, , ]
  • Anti-inflammatory effects: α7nAChR activation can suppress the production of pro-inflammatory cytokines and modulate immune cell activity, contributing to its potential in treating inflammatory conditions. [, , , , ]
  • Neuroprotection: this compound has shown the ability to protect neurons from damage in various experimental models of neurological disorders, potentially by modulating pathways involved in cell survival and reducing oxidative stress. [, , , , ]

ANone: The molecular formula of this compound is C16H19N3O2, and its molecular weight is 297.35 g/mol. [, ]

ANone: While the provided research papers do not offer comprehensive spectroscopic data, one study employed capillary electrophoresis with a specific sulfated β-cyclodextrin to assess the enantiomeric purity of this compound. [] This method suggests the utilization of UV-Vis spectroscopy for detection, as it mentions detection at a wavelength of 220 nm. []

ANone: Researchers have employed various in vitro and in vivo models to study this compound, including:

  • Murine dermal fibroblasts (MDFs): To investigate its anti-fibrotic properties. []
  • Primary microglia: To study its anti-inflammatory effects and impact on microglial activation. []
  • Oral keratinocytes: To examine its influence on interleukin-8 expression induced by Porphyromonas gingivalis, a periodontal pathogen. [, ]
  • Bleomycin-induced skin fibrosis model: To assess its anti-fibrotic effects. []
  • Intracerebral hemorrhage (ICH) models: To evaluate its neuroprotective effects in stroke. [, ]
  • Dextran sodium sulfate (DSS)-induced colitis model: To study its potential in inflammatory bowel disease. []
  • Rat model of Parkinson's disease: To investigate its neuroprotective effects on dopaminergic neurons. []
  • Rat models of Huntington's disease: To assess its neuroprotective effects and explore the involvement of heme oxygenase-1. []

ANone: Several studies directly compare this compound with other α7nAChR agonists and alternative treatments:

  • Anti-fibrotic effects: In the bleomycin-induced skin fibrosis model, this compound showed comparable efficacy to another α7nAChR agonist, PNU-282987. []
  • Neuroprotection in ICH: this compound demonstrated similar neuroprotective effects to PNU-282987. [] Notably, both drugs were more effective than the α7nAChR antagonist methyllycaconitine, highlighting the importance of α7nAChR activation in mediating these effects. []
  • Cognitive enhancement: In a rat model of age-related cognitive decline, this compound showed synergistic effects when combined with memantine, an approved medication for Alzheimer’s disease. [] This suggests potential benefits of combination therapies over monotherapy approaches.

ANone: The α7nAChR plays a critical role in various cognitive functions, including learning, memory, and attention. [, , , ] Additionally, it modulates neurotransmitter release, influences synaptic plasticity, and contributes to neuroprotection. [, , , , , , , ]

ANone: Research indicates potential sex differences in the response to this compound. In a mouse model of colitis, this compound showed efficacy in male mice but not in female mice. [] This difference suggests a potential role of sex hormones in modulating the effects of α7nAChR activation. []

ANone: The cholinergic anti-inflammatory pathway is a neuroimmune mechanism where activation of α7nAChRs on immune cells suppresses the production of pro-inflammatory cytokines. [, , , , , ] this compound, by activating α7nAChRs, can modulate this pathway and potentially contribute to its anti-inflammatory effects. [, , , , ]

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